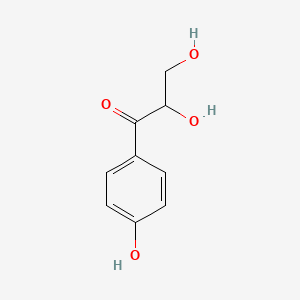
2,3-Dihydroxy-1-(4-hydroxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroxy-1-(4-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H10O4. It is a phenolic ketone, characterized by the presence of hydroxyl groups on both the aromatic ring and the aliphatic chain. This compound is known for its potential biological activities and is often studied for its antioxidant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-1-(4-hydroxyphenyl)propan-1-one can be achieved through several methods. One common approach involves the condensation of 4-hydroxybenzaldehyde with dihydroxyacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce reaction time. For example, the use of solid acid catalysts or microwave-assisted synthesis can enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydroxy-1-(4-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Ester or ether derivatives, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroxy-1-(4-hydroxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The biological effects of 2,3-Dihydroxy-1-(4-hydroxyphenyl)propan-1-one are primarily attributed to its antioxidant properties. The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups. This activity is mediated through various molecular pathways, including the inhibition of reactive oxygen species (ROS) production and the activation of antioxidant enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one: Similar structure with an additional methoxy group.
3,4-Dihydroxybenzaldehyde: Lacks the aliphatic chain but has similar hydroxyl groups on the aromatic ring.
4-Hydroxyacetophenone: Contains a hydroxyl group on the aromatic ring and a carbonyl group on the aliphatic chain.
Uniqueness
2,3-Dihydroxy-1-(4-hydroxyphenyl)propan-1-one is unique due to the presence of hydroxyl groups on both the aromatic ring and the aliphatic chain, which contributes to its distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C9H10O4 |
|---|---|
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
2,3-dihydroxy-1-(4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H10O4/c10-5-8(12)9(13)6-1-3-7(11)4-2-6/h1-4,8,10-12H,5H2 |
InChI-Schlüssel |
GIDCYTNGBLUMQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



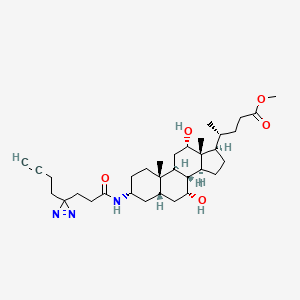
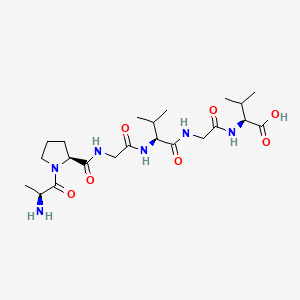



![(2S)-2-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12368956.png)
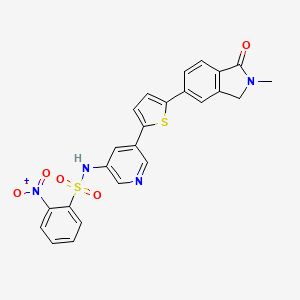
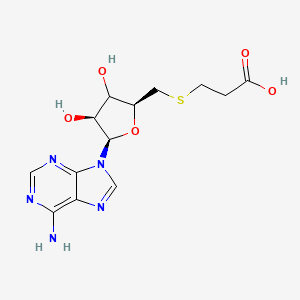
![5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12368978.png)
![N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-bromoaniline](/img/structure/B12368985.png)
![[13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxonia-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),2,4,8,10,12,14,16(21),17-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine](/img/structure/B12368988.png)
![methyl (E)-6-[(3S,8S,9S,10R,13S,14S,17R)-3-[[(2R,3S)-3-acetyloxy-2-(acetyloxymethyl)-3,6-dihydro-2H-pyran-6-yl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-enoate](/img/structure/B12368992.png)
pyrimidine-2,4-dione](/img/structure/B12369002.png)
